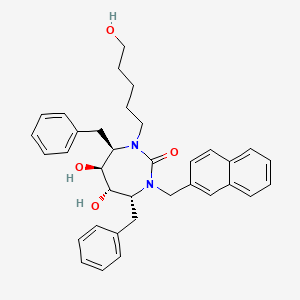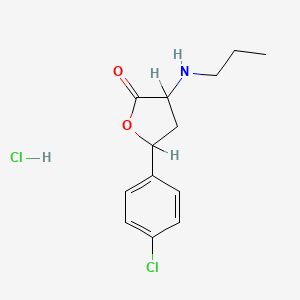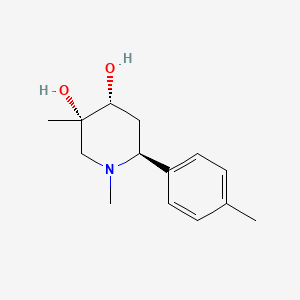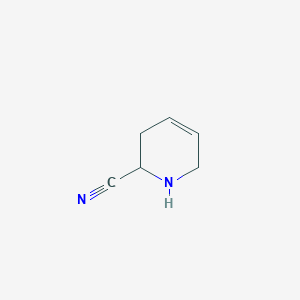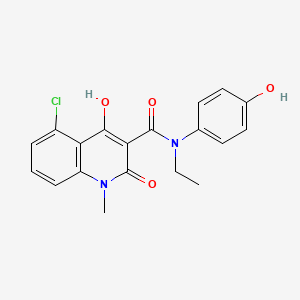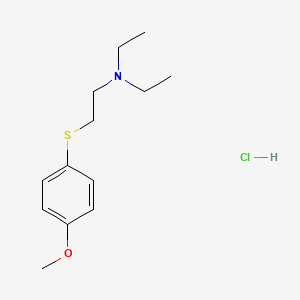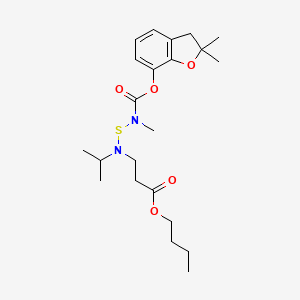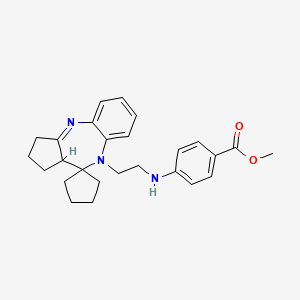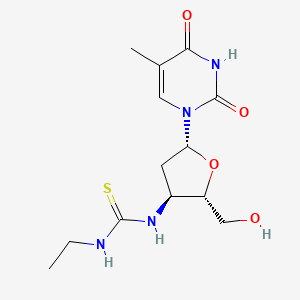
Thymidine, 3'-deoxy-3'-(((ethylamino)thioxomethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- is a modified nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with an ethylamino-thioxomethyl group, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- typically involves multiple steps. One common approach is to start with thymidine and introduce the 3’-deoxy modification through a series of chemical reactions. The ethylamino-thioxomethyl group is then added using specific reagents and conditions. For example, the synthesis might involve the use of protecting groups to shield reactive sites on the thymidine molecule, followed by selective deprotection and functional group transformation steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxomethyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxomethyl group, converting it to a thiol or other reduced forms.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other biologically active molecules.
Biology: The compound can be incorporated into DNA to study the effects of specific modifications on DNA structure and function.
Mécanisme D'action
The mechanism of action of thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- involves its incorporation into DNA, where it can disrupt normal DNA replication and repair processes. The ethylamino-thioxomethyl group can interfere with the activity of DNA polymerases and other enzymes involved in DNA metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, which lacks the 3’-deoxy and ethylamino-thioxomethyl modifications.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’ position instead of the ethylamino-thioxomethyl group.
2’-Deoxy-5-ethyluridine: Another modified nucleoside with an ethyl group at the 5’ position.
Uniqueness
Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- is unique due to the specific combination of modifications at the 3’ position. This gives it distinct chemical and biological properties compared to other nucleoside analogs. For example, the ethylamino-thioxomethyl group can enhance its ability to inhibit DNA polymerases and other enzymes, making it a valuable tool for research and therapeutic applications .
Propriétés
Numéro CAS |
132149-33-8 |
|---|---|
Formule moléculaire |
C13H20N4O4S |
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
1-ethyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C13H20N4O4S/c1-3-14-12(22)15-8-4-10(21-9(8)6-18)17-5-7(2)11(19)16-13(17)20/h5,8-10,18H,3-4,6H2,1-2H3,(H2,14,15,22)(H,16,19,20)/t8-,9+,10+/m0/s1 |
Clé InChI |
AHRZLVDYALXRHX-IVZWLZJFSA-N |
SMILES isomérique |
CCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


